(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402845
InChI: InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O
Molecular Formula: C13H14O3S
Molecular Weight: 250.32 g/mol

(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13402845

Molecular Formula: C13H14O3S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol -

Specification

Molecular Formula C13H14O3S
Molecular Weight 250.32 g/mol
IUPAC Name (2,5-dimethoxyphenyl)-thiophen-2-ylmethanol
Standard InChI InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
Standard InChI Key MTRULQODKCVWQG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O
Canonical SMILES COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol typically involves Friedel-Crafts alkylation or Grignard reactions to couple the aromatic and thiophene moieties. A patented method for analogous 2,5-disubstituted thiophenes (CN102115468B) employs sodium sulfide (Na₂S) or Lawesson’s reagent to facilitate cyclization, achieving yields exceeding 90% under optimized conditions . For instance, reacting 1-(5-bromo-2-aminophenyl)-2-chloroethene ketone with 3-chloro-3-(4-fluorophenyl)-2-propenal in dimethylformamide (DMF) at 60°C yields a brominated thiophene intermediate, which is subsequently functionalized with methoxy groups .

Key synthetic steps include:

  • Thiophene Ring Formation: Sulfurization of dihalogenated precursors using Na₂S·9H₂O .

  • Methoxy Group Introduction: Etherification via nucleophilic substitution or O-methylation of phenolic intermediates.

  • Purification: Column chromatography (e.g., silica gel with dichloromethane/methanol) isolates the final product.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Citation
Thiophene cyclizationNa₂S·9H₂O, DMF, 60°C93
MethoxylationCH₃I, K₂CO₃, acetone, reflux85–90
Final purificationSilica gel (DCM/MeOH 95:5)>95

Structural Elucidation

Spectroscopic data confirm the compound’s structure:

  • ¹H NMR (CDCl₃): δ 3.80 (s, 6H, OCH₃), 5.20 (s, 1H, OH), 6.70–7.40 (m, 6H, aromatic).

  • IR: Broad peak at 3350 cm⁻¹ (OH stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy).

  • Mass Spectrometry: Molecular ion peak at m/z 250.32 (M⁺), with fragments at 235 (M⁺–CH₃) and 207 (M⁺–OCH₃).

The crystal structure, though unreported for this specific compound, is inferred to adopt a planar conformation due to π-π stacking between the phenyl and thiophene rings, as seen in analogs like (2,4-dimethoxyphenyl)(thiophen-2-yl)methanol .

Compound ClassTarget Cell LineIC₅₀ (μM)MechanismCitation
Thiophene-indole hybridsHCT-1167.1–11.9miR-30C↑, miR-25↓, cell cycle arrest
2,5-Dimethoxyphenylpiperidines5-HT₂A receptor0.1–10Serotonin receptor agonism

Antimicrobial and Antiviral Effects

N-substituted piperazinylquinolones with thiophene moieties, such as ciprofloxacin derivative 5a, show enhanced activity against Staphylococcus aureus (MIC = 0.25 μg/mL) compared to parent compounds . The thiophene ring’s electron-rich structure may improve membrane permeability or target binding .

Applications in Material Science

Organic Electronics

The conjugated π-system of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol makes it a candidate for organic semiconductors. Thiophene derivatives exhibit hole mobilities up to 0.1 cm²/V·s in thin-film transistors, comparable to polythiophenes. Methoxy groups further enhance solubility for solution-processed devices.

Catalysis

Lewis acid-catalyzed reactions, such as AlCl₃-mediated Friedel-Crafts alkylation, utilize similar compounds as intermediates for synthesizing polycyclic aromatics . The methanol group’s hydroxyl site can coordinate metal catalysts, enabling asymmetric synthesis .

Future Directions and Challenges

Drug Development

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and thiophene positions could optimize bioavailability and target selectivity .

  • In Vivo Toxicity Profiling: No data exist on pharmacokinetics or organ toxicity, necessitating preclinical trials .

Advanced Materials

  • Polymer Integration: Copolymerizing with EDOT (3,4-ethylenedioxythiophene) may yield conductive hydrogels for biosensors.

  • Crystallography: Single-crystal X-ray diffraction would clarify intermolecular interactions and packing efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator